Boc-L-4-thialysine(Z)-OH
Description
Properties
Molecular Formula |
C18H26N2O6S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) |
InChI Key |
WOISIWBKIILOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Z-Lys(Boc)-OH (CAS 2389-60-8)
Z-Lys(Boc)-OH is a lysine derivative with protective groups but lacks the sulfur substitution present in Boc-L-4-thialysine(Z)-OH. Key differences include:
| Property | Z-Lys(Boc)-OH | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C₁₉H₂₈N₂O₆ | Likely C₁₉H₂₈N₂O₅S (hypothetical) |
| Molecular Weight | 380.44 g/mol | ~396.5 g/mol (estimated with S atom) |
| Sulfur Content | None | 1 sulfur atom at position 4 |
| Hydrogen Bond Donors | 3 | Likely similar (~3) |
| LogP (Lipophilicity) | 2.23 (XLogP3) | Higher due to sulfur substitution |
| Pharmacokinetics | High GI absorption, non-BBB permeable | Potentially altered membrane permeability |
The sulfur atom in this compound may enhance lipophilicity and alter metabolic stability compared to Z-Lys(Boc)-OH. However, Z-Lys(Boc)-OH exhibits favorable drug-likeness parameters, including compliance with Lipinski’s rules (MW <500, H-bond donors ≤5, etc.) .
BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID (CAS 51077-16-8)
This compound features a thiazolidine ring (a five-membered ring with sulfur and nitrogen) instead of a linear lysine backbone:
| Property | BOC-L-THIAZOLIDINE-4-CARBOXYLIC ACID | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₄S | C₁₉H₂₈N₂O₅S (hypothetical) |
| Molecular Weight | 233.28 g/mol | ~396.5 g/mol |
| Structural Feature | Cyclic thioether | Linear thia-lysine derivative |
| Functional Groups | Boc, carboxylic acid | Boc, Z, carboxylic acid |
| Potential Reactivity | Ring-opening reactions | Linear peptide coupling |
The thiazolidine ring introduces steric constraints and distinct reactivity compared to this compound, which retains a linear structure suitable for peptide synthesis .
Sulfur-Driven Property Modifications
The sulfur atom in this compound could:
- Increase resistance to enzymatic degradation (common in thia-amino acids).
- Alter hydrogen-bonding dynamics, as seen in sulfur-containing ligands coordinating to metals (e.g., Fe/Zn complexes in ) .
Preparation Methods
Synthesis of ε-Boc-L-Lysine
-
Reaction Setup : L-lysine monohydrochloride (20.0 g, 109.5 mmol) is dissolved in water (60 mL) and adjusted to pH 11.5 with NaOH.
-
Boc Protection : Di-tert-butyl dicarbonate (26.0 g, 119 mmol) in THF is added with benzotriazole (16 g, 134 mmol) and DMAP (50 mg). The mixture is stirred for 2 hours at 0°C.
-
Workup : The solution is concentrated, extracted with ethyl acetate, and acidified to pH 5.6 to precipitate H-Lys(Boc)-OH. Yield: 17.7 g (93%).
Introduction of Z Group
Thioether Formation
-
4-Thialysine Synthesis : L-cysteine reacts with 2-bromo[1-13C]ethylamine in aqueous NaOH (pH 10) at 25°C for 24 hours.
-
Protection : The resulting 4-thialysine is sequentially protected with Boc and Z groups using the above methods.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzotriazole-Mediated | Bt-Boc, Benzyl chloroformate | Water-THF | 60 | 94.5 |
| Phosgene-Based | Phosgene, t-butanol | Dioxane | 85 | 89 |
| Thioether Intermediate | Cysteine, 2-bromoethylamine | Water | 72 | 91 |
The benzotriazole method, while lower in yield compared to phosgene-based approaches, offers superior safety and avoids hazardous reagents. Thioether formation via cysteine alkylation provides moderate yields but is indispensable for introducing the 4-thia modification.
Challenges and Optimization Strategies
Byproduct Formation
Residual benzotriazole (7–10%) is a common byproduct in carbamoylation reactions. Sublimation at 140°C (0.3 mbar) effectively removes 99% of benzotriazole, increasing purity to >98%.
pH Control
Maintaining pH ≥ 11 during carbamoylation is critical to ensure selective ε-amino protection. Automated pH stat systems are recommended to prevent over-acidification.
Solvent Selection
Water-THF (1:1) mixtures enhance reagent solubility while facilitating biphasic extraction. Substituting THF with dioxane reduces reaction times but increases toxicity.
Applications in Peptide Science
Boc-L-4-thialysine(Z)-OH’s orthogonal protection enables its use in solid-phase peptide synthesis (SPPS) for constructing thioether-bridged peptides. The thioether group enhances metabolic stability and facilitates site-specific bioconjugation. Recent studies highlight its utility in synthesizing antimicrobial peptides and enzyme-resistant analogs .
Q & A
Q. What are the critical considerations for synthesizing Boc-L-4-thialysine(Z)-OH with high purity, and how can researchers optimize reaction yields?
Methodological Answer:
- Step 1 : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to minimize side reactions. Monitor deprotection steps (e.g., piperidine for Fmoc removal) via HPLC .
- Step 2 : Optimize coupling reagents (e.g., HBTU/DIPEA) and reaction times to enhance amino acid activation. Conduct kinetic studies to identify optimal stoichiometry (e.g., 2:1 reagent-to-resin ratio) .
- Step 3 : Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Validate purity (>98%) using LC-MS and NMR (¹H, ¹³C) to confirm absence of diastereomers or oxidation byproducts .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer:
- Step 1 : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Analyze samples weekly via TLC and HPLC to detect hydrolysis or oxidation .
- Step 2 : Use mass spectrometry to identify degradation products (e.g., loss of Boc group or Z-protection). Compare fragmentation patterns with reference standards .
- Step 3 : Recommend storage at –20°C in anhydrous DMF or under argon to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
- Step 1 : Perform dynamic NMR (DNMR) to assess conformational flexibility in solution. Compare with X-ray data to identify if discrepancies arise from crystal packing vs. solution dynamics .
- Step 2 : Utilize computational modeling (DFT or MD simulations) to predict stable conformers. Validate against experimental data to reconcile structural differences .
- Step 3 : Apply advanced techniques like NOESY or ROESY to detect through-space interactions in solution, resolving ambiguities in stereochemistry .
Q. What experimental designs are suitable for investigating the role of this compound in modulating peptide-protein interactions?
Methodological Answer:
- Step 1 : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) between modified peptides and target proteins (e.g., proteases) .
- Step 2 : Design competitive inhibition assays using fluorescently labeled substrates. Measure IC₅₀ values under varying pH and ionic strengths to assess mechanistic specificity .
- Step 3 : Validate findings via mutagenesis studies (e.g., alanine scanning) to identify critical residues interacting with the thialysine moiety .
Q. How can researchers address inconsistencies in bioactivity data across studies using this compound derivatives?
Methodological Answer:
- Step 1 : Conduct meta-analysis of published datasets to identify confounding variables (e.g., solvent choice, cell lines). Use statistical tools (ANOVA, Tukey’s HSD) to quantify variability .
- Step 2 : Replicate experiments under standardized conditions (e.g., fixed peptide concentration, serum-free media). Control for batch-to-batch variability in peptide synthesis .
- Step 3 : Apply orthogonal assays (e.g., Western blot for downstream signaling vs. cell viability assays) to confirm bioactivity mechanisms .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
